Marisa C André,
David Pacheco,
Joana Antunes,
Raquel Silva,
Paulo Filipe,
L M Soares de Almeida
PMID: 20579469
DOI:
Abstract
We report a generalized skin eruption in a young man being treated with natalizumab, a new drug used in patients with multiple sclerosis.
Michi Ishigami,
Wataru Takasaki,
Toshihiko Ikeda,
Toru Komai,
Kiyomi Ito,
Yuichi Sugiyama
PMID: 12124308
DOI:
10.1124/dmd.30.8.904
Abstract
To identify an appropriate animal model for the study of drug interaction via CYP3A4 inhibition, the inhibition of in vitro mexazolam metabolism by various 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase inhibitors [simvastatin (lactone), simvastatin acid, fluvastatin, atorvastatin, cerivastatin, pravastatin lactone, and pravastatin (acid)] in male and female rat liver microsomes was investigated and compared with that by HMG-CoA reductase inhibitors in human liver microsomes reported previously. The metabolism of mexazolam in male and female rat liver microsomes was inhibited by all the HMG-CoA reductase inhibitors examined except pravastatin (acid). The K(i) values in female rats were lower than those in male rats, demonstrating the presence of a sex difference in the inhibition potency of HMG-CoA reductase inhibitors toward mexazolam. Using anti-cytochrome P450 (P450) antisera, the main P450 isozyme responsible for the metabolism of mexazolam was identified as CYP3A in female rats and CYP2C11 in male rats. Based on these results, we speculate that the sex difference in the inhibition potency of HMG-CoA reductase inhibitors for mexazolam observed in rats is caused by their different inhibition potencies against CYP2C11 and CYP3A isoforms. For mexazolam metabolism, the results obtained in female rats, rather than those in male rats, seem to be a much better reflection of the results in humans. Since species and sex differences were observed in P450 isozymes in the present study, our results show that establishing appropriate experimental conditions, in particular with respect to the P450 isozymes responsible for the drug metabolism in question, is indispensable for the investigation of drug interactions using rats as a model animal for humans.
M Ishigami,
T Honda,
W Takasaki,
T Ikeda,
T Komai,
K Ito,
Y Sugiyama
PMID: 11181496
DOI:
Abstract
HMG-CoA reductase inhibitors can be divided into two groups: those administered as the prodrug, i.e., the lactone form (e.g., simvastatin and lovastatin), and those administered in the active form, i.e., the acid form (e.g., pravastatin, fluvastatin, atorvastatin, and cerivastatin). In this study, the influence of the lactone and acid forms of various HMG-CoA reductase inhibitors on metabolism by CYP3A4, a major cytochrome P450 isoform in human liver, was investigated by determining the in vitro inhibition constant (K(i) value) using an antianxiety agent, mexazolam, as a probe substrate. In human liver microsomes, all the lactone forms tested inhibited the oxidative metabolism of mexazolam more strongly than did the acid forms, which have lower partition coefficient (logD(7.0)) values. In addition, the degree of inhibition of mexazolam metabolism tended to increase with an increasing logD(7.0) value of the HMG-CoA reductase inhibitors among the lactone and acid forms. In particular, pravastatin (acid form), which has the lowest logD(7.0) value, failed to inhibit CYP3A4 activity. Taking account of the lipophilicity of the inhibitors, in conjunction with the CYP3A4-inhibitory activity, could be very useful in predicting drug interactions between substrates of CYP3A4 and HMG-CoA reductase inhibitors.
N Iwata,
K Kobayashi,
T Hara,
T Tonohiro,
T Shibata
PMID: 6110718
DOI:
10.1248/bpb1978.3.413
Abstract
Effects of a new minor tranquilizer, CS-386 and diazepam were studied upon the gastric contraction and excitation of lumbar gamma-motoneurons following stimulation of some of the brain structures as well as upon the spontaneous gastric motility in the cat. CS-386 inhibited the hypothalamus-induced gastric contraction with little changes in spontaneous motility at doses of 5 and 10 mg/kg (i.d.). Diazepam inhibited both the hypothalamus-induced contraction and spontaneous motility at these doses. The vagal nerve-induced gastric contraction was suppressed by diazepam (5 mg/kg, i.d.) but not by the same dose of CS-386. Bemegride (5 mg/kg, i.v.) antagonized almost completely the depression caused by 5 mg/kg of CS-386, but not that by a dose of 10 mg/kg or 5 as well as 10 mg/kg of diazepam. Excitation of the lumbar gamma-motoneuron following stimulation of the posterior hypothalamus or the mesencephalic reticular formation was depressed by CS-386 or diazepam (10 mg/kg, p.o.), but not by lower doses. Based on the these evidences, it was suggested that CS-386 could be effective in stress-induced gastric lesions with lower side effects in digestive organs than diazepam.
T Kamioka,
I Nakayama,
S Akiyama,
H Takagi
PMID: 15296
DOI:
10.1007/BF00426594
Abstract
This experiment was conducted to examine effects of oxazolam, cloxazolam, CS-386, and reference drugs on socially induced suppression and aggression in pairs of monkeys. Oxazolam, cloxazolam, and CS-386, as well as other benzodiazepines, at both ataxic and non-ataxic doses, attenuated the socially induced suppression, but failed to show inhibitory effect on the on the socially induced aggression. Chlorpromazine, at both slight-sedative and non-sedative doses, reduced neither socially induced suppression nor aggression. Imipramine did not produce any significant effect in this study.